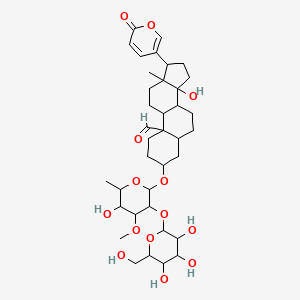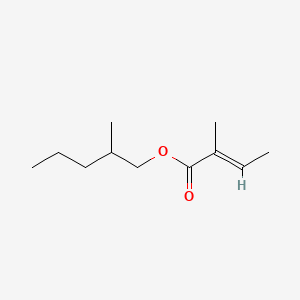![molecular formula C20H12N2O3 B15175096 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 5708-20-3](/img/structure/B15175096.png)
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C20H12N2O3. It is known for its unique structure, which combines elements of quinoline and acridine, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the reduction of quinolino[2,3-b]acridine-7,14-dione using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolino[2,3-b]acridine-7,14-dione.
Reduction: It can be reduced further to form more hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. The compound also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacridone: Known for its use in pigments and dyes.
Acridine: Studied for its antimicrobial and anticancer properties.
Quinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is unique due to its combined structural elements of quinoline and acridine, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its vibrant color make it valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
5708-20-3 |
|---|---|
Molekularformel |
C20H12N2O3 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
6-hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H12N2O3/c23-18-10-5-1-4-8-14(10)22-17-12(18)9-15-16(20(17)25)19(24)11-6-2-3-7-13(11)21-15/h1-9,25H,(H,21,24)(H,22,23) |
InChI-Schlüssel |
GVSKEALMUDSJFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C4C(=C3O)NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


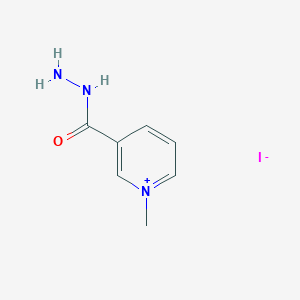



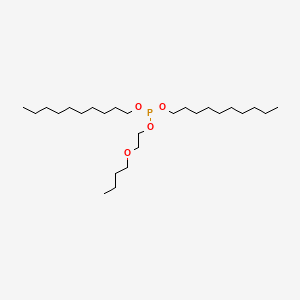
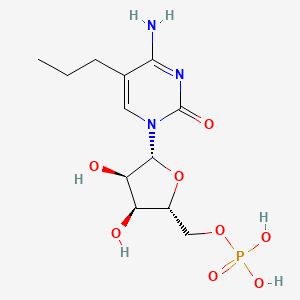

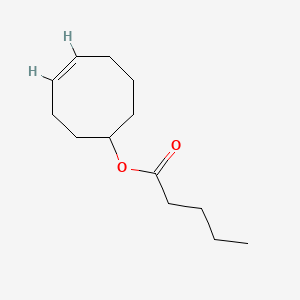

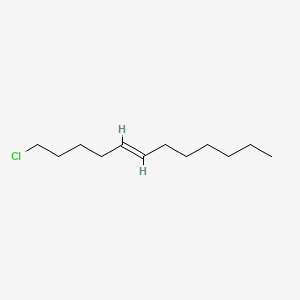
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
